2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide
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Overview
Description
2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a compound characterized by the presence of a benzamide group substituted with two fluorine atoms at positions 2 and 6, and an isoindoline-1,3-dione moiety
Mechanism of Action
Target of Action
The primary target of 2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is the cereblon (CRBN) protein . This protein plays a crucial role in various cellular processes, including cellular proliferation . The compound can also modulate the degradation of GSPT1 protein .
Mode of Action
This compound acts as a modulator of cereblon (CRBN) activity . It selectively modulates the degradation of GSPT1 protein . This interaction with its targets leads to changes in cellular processes, particularly those associated with cellular proliferation .
Biochemical Pathways
Given its interaction with cereblon (crbn) and gspt1 proteins , it is likely that it influences pathways related to cellular proliferation and protein degradation .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its modulation of cereblon (CRBN) and GSPT1 proteins . By influencing these proteins, the compound could affect cellular proliferation and protein degradation processes .
Biochemical Analysis
Biochemical Properties
The compound 2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
This compound has been observed to influence cell function . It can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions and their consequences at the molecular level are currently being studied .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It interacts with certain transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the difluoro and benzamide groups .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups .
Scientific Research Applications
2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives and benzamide derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties .
Uniqueness
2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is unique due to the presence of both difluoro and isoindoline-1,3-dione moieties, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2,6-difluoro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O3/c1-20-15(22)9-6-5-8(7-10(9)16(20)23)19-14(21)13-11(17)3-2-4-12(13)18/h2-7H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTECEYOSAKTIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.